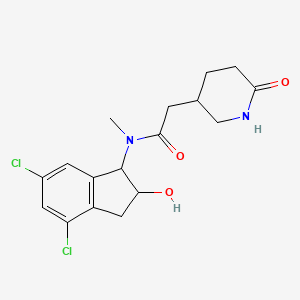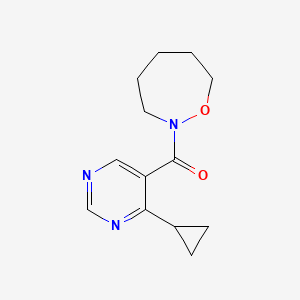![molecular formula C19H32N2O3 B6798682 1-(cyclohexanecarbonyl)-N-[(1-methoxycyclohexyl)methyl]azetidine-3-carboxamide](/img/structure/B6798682.png)
1-(cyclohexanecarbonyl)-N-[(1-methoxycyclohexyl)methyl]azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexanecarbonyl)-N-[(1-methoxycyclohexyl)methyl]azetidine-3-carboxamide is a complex organic compound that features a four-membered azetidine ring, a cyclohexane moiety, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohexanecarbonyl)-N-[(1-methoxycyclohexyl)methyl]azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the azetidine ring through cyclization reactions. The cyclohexanecarbonyl group can be introduced via acylation reactions, while the methoxycyclohexyl moiety is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexanecarbonyl)-N-[(1-methoxycyclohexyl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(Cyclohexanecarbonyl)-N-[(1-methoxycyclohexyl)methyl]azetidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: The compound can be utilized in the production of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(cyclohexanecarbonyl)-N-[(1-methoxycyclohexyl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The azetidine ring and cyclohexane moiety may facilitate binding to enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1-cyclohexanecarboxylic acid: This compound shares the cyclohexane moiety but lacks the azetidine ring and methoxy group.
Cyclohexanecarbonyl chloride: Similar in structure but contains a reactive acyl chloride group instead of the azetidine ring.
Azetidine-3-carboxylic acid: Contains the azetidine ring but lacks the cyclohexane and methoxy groups.
Uniqueness
1-(Cyclohexanecarbonyl)-N-[(1-methoxycyclohexyl)methyl]azetidine-3-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(cyclohexanecarbonyl)-N-[(1-methoxycyclohexyl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-24-19(10-6-3-7-11-19)14-20-17(22)16-12-21(13-16)18(23)15-8-4-2-5-9-15/h15-16H,2-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNZFZMWFWGVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)CNC(=O)C2CN(C2)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(4-Cyclopropylpyrimidine-5-carbonyl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B6798602.png)
![7-benzyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B6798615.png)
![2-(1,3-benzothiazol-2-yl)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxamide](/img/structure/B6798622.png)
![1-(4-Fluorophenyl)-2-[1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carbonyl)pyrrolidin-2-yl]ethanone](/img/structure/B6798628.png)
![Cyclohexyl-[3-[3-(2-hydroxyethyl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone](/img/structure/B6798635.png)
![1-(cyclohexanecarbonyl)-N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]azetidine-3-carboxamide](/img/structure/B6798640.png)
![N-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B6798652.png)
![(1-Cyclobutylcyclobutyl)-(5-oxa-8-azaspiro[3.5]nonan-8-yl)methanone](/img/structure/B6798653.png)
![1-(4-Cyclopropylpyrimidine-5-carbonyl)-2,2a,3,4-tetrahydrobenzo[cd]indol-5-one](/img/structure/B6798659.png)
![Cyclohexyl-[3-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl]methanone](/img/structure/B6798673.png)
![(8-hydroxy-4-methyl-3,4-dihydro-2H-quinolin-1-yl)-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B6798681.png)

![(4-Cyclopropylpyrimidin-5-yl)-[4-(5-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6798710.png)

